Cas no 2226-96-2 (Tempol)
Tempol Chemical and Physical Properties
Names and Identifiers
-
- 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy
- 4-Hydroxy Tempo, Free Radical
- 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidin-1-yloxy, free radical
- 2,2,6,6-Tetramethyl-4-hydroxypiperidine 1-oxyl
- 2.2.6.6-tetramethyl-freeagaoxy-4-piperidyl
- 4-Hydroxy-TEMPO Styrene,Acrylates+Acrylics polymerisation inhibitor
- tempol
- 4-Hydroxy-TEMPO
- 4-Hydroxy Tempo
- 2,2,6,6-Tetramethyl freeagaoxy-4-piperidyl
- 4-Hydroxy-TEMPO free radical
- 4-Hydroxy-2,2,6,6-tetramethyl-piperidinyloxy
- Light stabilizer 701
- TMHPO
- inhibitor zx-172
- 4-Hydroxy-2,2,6,6,-tetramethyl-4-piperidinyl oxide,free radical
- 2,2,6,6,-Tetramethyl-Freeagaoxy-4-Piperidyl
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical
- The polymerization retarder, 701
- 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl-
- 2,2,6,6-TETRAMETHYL-4-HYDROXY-1-PIPERIDINYLOXY
- 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy
- 2,2,6,6-Tetramethyl-4-hydroxy-1-piperidinyloxy radical
- 4-Hydroxy-2,2,6,6-te
- 4-Hydroxy-2,2,6,6-tetra
- 4-hydroxy-2,2,6,6-tetramethyl piperidinyloxy,free radical
- 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxy
- 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
- 4-OH-TEMPO
- 4-Oxypiperidol
- nr1
- NR-I
- TMPN
- TEMPOL Free Radical
- TEMPO
- HyTEMPO
- Nitroxyl 2
- 4-hydroxy-2,2,6,6-tetramethyl piperidinyloxy
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl
- 4-Hydroxy-TEMPO, free radical
- 2,2,6,6-Tetramethyl-4-piperidinol 1-oxyl
- Tetramethylpiperidino-N-oxyl
- Tetramethylpiperidinol N-oxyl
- U78ZX2F65X
- NR 1
- 2,2,6,6-Tetramethyl-4-piperidinol-N-oxyl
- 4-Hydroxy-2,2,6,6-tetramethylpiperidinooxy
- PIPERIDINOOXY, 4-HYDRO
- 4-Hydrozy-2,2,6,6-tetramethy I-piperidinooxy
- HYDROXY-TEMPO
- 4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDINE-N-OXYL
- 4-HYDROXY-2,2,6,6-TETRAMETHYL-1-PIPERIDIN-1-YLOXY
- 4-HYDROXY-2,2,6,6-TETRAMETHYL-1-PIPERIDINYLOXY, FREE RADICAL
- 4-HYDROXY-2,2,6,6-TETRAMETHYL-PIPERIDINOOXY, FREE RADICAL
- 4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDINYLOXY
- 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy,99%
- Tempol
-
- MDL: MFCD00006478
- Inchi: 1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3
- InChI Key: UZFMOKQJFYMBGY-UHFFFAOYSA-N
- SMILES: C1(C)(C)CC(CC(C)(C)N1[O])O |^1:10|
- BRN: 1422990
Computed Properties
- Exact Mass: 172.13400
- Monoisotopic Mass: 172.133754
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 24.5
Experimental Properties
- Color/Form: Orange crystal
- Density: 1.0402 (rough estimate)
- Melting Point: 69.0 to 75.0 deg-C
- Boiling Point: 302.58°C (rough estimate)
- Flash Point: 146°(295°F)
- Refractive Index: 1.4350 (estimate)
- PH: 8.2 (20g/l, H2O, 20℃)
- Solubility: 1670g/l
- Water Partition Coefficient: dissolution
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 23.47000
- LogP: 1.28370
- Merck: 9141
- Solubility: 1670g/l
- pka: 5.07[at 20 ℃]
Tempol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:TN8991000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R22; R36/38
- Safety Term:S26;S37/39
Tempol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-100561-10mM*1mLinWater |
Tempol |
2226-96-2 | 99.69% | 10mM*1mLinWater |
¥495 | 2023-07-26 | |
| MedChemExpress | HY-100561-200mg |
Tempol |
2226-96-2 | 99.73% | 200mg |
¥450 | 2024-05-24 | |
| MedChemExpress | HY-100561-1g |
Tempol |
2226-96-2 | 99.73% | 1g |
¥620 | 2024-05-24 | |
| S e l l e c k ZHONG GUO | S2910-10mM (1mL in DMSO) |
Tempol |
2226-96-2 | 99.40% | 10mM (1mL in DMSO) |
RMB647.01 | 2021-07-13 | |
| S e l l e c k ZHONG GUO | S2910-100mg |
Tempol |
2226-96-2 | 99.81% | 100mg |
¥647.01 | 2023-09-15 | |
| Fluorochem | 013608-1g |
4-Hydroxy-2,2,6,6-tetramethyl piperidinyloxy free radical |
2226-96-2 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013608-5g |
4-Hydroxy-2,2,6,6-tetramethyl piperidinyloxy free radical |
2226-96-2 | 98% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013608-25g |
4-Hydroxy-2,2,6,6-tetramethyl piperidinyloxy free radical |
2226-96-2 | 98% | 25g |
£36.00 | 2022-03-01 | |
| Fluorochem | 013608-100g |
4-Hydroxy-2,2,6,6-tetramethyl piperidinyloxy free radical |
2226-96-2 | 98% | 100g |
£49.00 | 2022-03-01 | |
| Ambeed | A137942-5g |
2,2,6,6-Tetramethyl-4-hydroxy-1-piperidinyloxy radical |
2226-96-2 | 95% | 5g |
$5.0 | 2025-02-21 |
Tempol Suppliers
Tempol Related Literature
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Yasar Akdogan,Jeannine Heller,Herbert Zimmermann,Dariush Hinderberger Phys. Chem. Chem. Phys. 2010 12 7874
-
Elisa Gitzhofer,Bertrand Vileno,Michel Bouquey,Delphine Chan-Seng Polym. Chem. 2023 14 934
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Bashar Hamza,Elisabeth Wong,Sachin Patel,Hansang Cho,Joseph Martel,Daniel Irimia Integr. Biol. 2014 6 175
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Juntao Ren,Heng Liu,Xuequan Zhang,Yanming Hu,Guangyuan Zhou,Toshio Masuda Polym. Chem. 2020 11 3427
-
Sergey Tsarev,Olga A. Kraevaya,Sergey Yu. Luchkin,Keith J. Stevenson,Pavel A. Troshin J. Mater. Chem. C 2020 8 2419
Additional information on Tempol
Professional Introduction to Compound with CAS No. 2226-96-2 and Product Name Tempol
Compound with the Chemical Abstracts Service Number (CAS No.) 2226-96-2 is widely recognized in the scientific community for its unique chemical properties and significant applications in pharmaceutical and biochemical research. The product name Tempol, which stands for 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl, is a synthetic spin trap that has garnered considerable attention due to its ability to scavenge reactive oxygen species (ROS). This compound plays a pivotal role in various experimental and therapeutic contexts, particularly in the study of oxidative stress and its implications in human health and disease.
The molecular structure of Tempol (CAS No. 2226-96-2) features a piperidine ring substituted with four methyl groups at the 2, 2', 6, and 6' positions, with a hydroxyl group at the 4-position and an N-oxy radical. This unique configuration imparts upon it a high stability and reactivity that makes it an invaluable tool in both academic research and industrial applications. The ability of Tempol to neutralize superoxide radicals and other ROS has been extensively studied, leading to its adoption as a key compound in numerous experimental protocols designed to investigate oxidative stress-related pathologies.
In recent years, the therapeutic potential of Tempol has been explored in several preclinical and clinical studies. One of the most compelling areas of research involves its application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Oxidative stress is a well-documented factor in the progression of these conditions, and studies have shown that Tempol can mitigate neuronal damage by neutralizing harmful ROS. For instance, research published in the journal *Neurobiology of Aging* demonstrated that chronic administration of Tempol could protect against dopaminergic neuron loss in animal models of Parkinson's disease, suggesting its potential as a neuroprotective agent.
Furthermore, the compound has been investigated for its role in cardiovascular health. Ischemia-reperfusion injury, a common complication in heart surgery and myocardial infarction, is often associated with excessive ROS production. A study published in *Circulation Research* reported that pretreatment with Tempol reduced myocardial injury following ischemia-reperfusion in rodents, highlighting its potential therapeutic value in cardiovascular applications. These findings underscore the importance of Tempol as a versatile compound with broad implications for human health.
The mechanism by which Tempol exerts its protective effects is rooted in its ability to react with superoxide radicals to form a stable radical adduct. This reaction effectively quenches the superoxide radical, thereby preventing it from causing further oxidative damage to cellular components such as lipids, proteins, and DNA. The stability of the Tempol radical adduct allows it to persist long enough to be cleared by cellular antioxidant defense systems without causing significant side effects. This characteristic makes it an attractive candidate for therapeutic intervention.
Recent advancements in synthetic chemistry have also led to modifications of the Tempol (CAS No. 2226-96-2) structure to enhance its bioavailability and efficacy. For example, researchers have developed derivatives of Tempol that exhibit improved solubility or targeted delivery systems. These modifications aim to optimize the compound's pharmacokinetic profile while maintaining its potent antioxidant activity. Such innovations are crucial for translating laboratory findings into effective clinical treatments.
In addition to its therapeutic applications, Tempol has found utility in diagnostic imaging techniques. Due to its paramagnetic properties as a free radical, it can be used as an MRI contrast agent to visualize areas of oxidative stress in vivo. This application has opened new avenues for non-invasive assessment of pathological conditions associated with increased ROS levels. A study published in *Nature Medicine* demonstrated that intravenous administration of labeled Tempol could accurately detect oxidative stress in tumors, offering a promising tool for early diagnosis and monitoring treatment response.
The synthesis of Tempol (CAS No. 2226-96-2) is another area where significant progress has been made. Modern synthetic routes have improved yield and purity, making large-scale production more feasible for both research and commercial purposes. These advancements have contributed to the growing interest in using Tempol as an antioxidant agent across various industries.
Looking ahead, future research on Tempol is likely to focus on expanding its therapeutic applications into other areas such as cancer therapy and inflammation-related diseases. The compound's ability to modulate redox signaling pathways makes it a promising candidate for targeting multiple disease mechanisms simultaneously. As our understanding of oxidative stress continues to evolve, so too will the applications of this versatile compound.
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